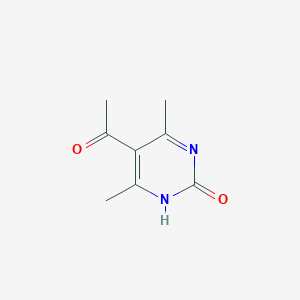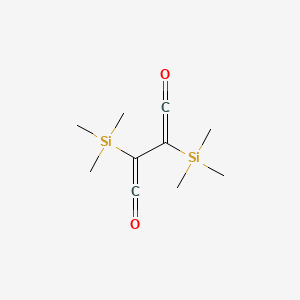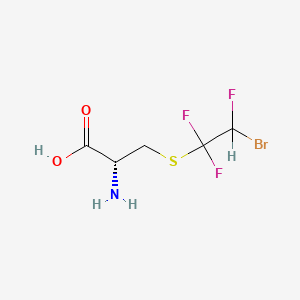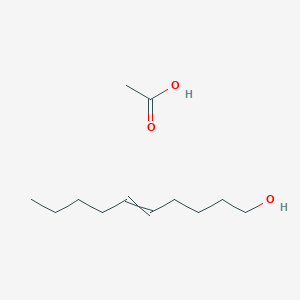
2-Hexynoic acid, 4-hydroxy-6-phenyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexynoic acid, 4-hydroxy-6-phenyl-, ethyl ester is an organic compound with the molecular formula C14H16O3 It is a derivative of 2-hexynoic acid, featuring a hydroxy group at the 4th position and a phenyl group at the 6th position, with an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexynoic acid, 4-hydroxy-6-phenyl-, ethyl ester can be achieved through several synthetic routes. One common method involves the condensation reaction of acetoacetic esters with aldehydes at the C-4 position in the presence of sodium hydride and/or n-butyllithium, followed by subsequent oxidation . Another approach includes the use of boron reagents for Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hexynoic acid, 4-hydroxy-6-phenyl-, ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Sodium dichromate, sulfuric acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-Hexynoic acid, 4-hydroxy-6-phenyl-, ethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Hexynoic acid, 4-hydroxy-6-phenyl-, ethyl ester exerts its effects involves interactions with specific molecular targets and pathways. The compound can undergo various chemical transformations that enable it to interact with enzymes, receptors, and other biomolecules, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Hexynoic acid: A simpler derivative without the hydroxy and phenyl groups.
4-Hydroxy-2-pyrones: Compounds with similar hydroxy and carbonyl functionalities.
6-Hydroxy-2-naphthoic acid: A compound with a similar hydroxy group but different aromatic structure.
Uniqueness
2-Hexynoic acid, 4-hydroxy-6-phenyl-, ethyl ester is unique due to its combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
128114-09-0 |
|---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
ethyl 4-hydroxy-6-phenylhex-2-ynoate |
InChI |
InChI=1S/C14H16O3/c1-2-17-14(16)11-10-13(15)9-8-12-6-4-3-5-7-12/h3-7,13,15H,2,8-9H2,1H3 |
InChI Key |
MOLQSEMRHFMNBA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CC(CCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,1'-{[6-(Dimethylamino)hexyl]azanediyl}di(propan-2-ol)](/img/structure/B14276328.png)


![N,N-Bis(4-methoxyphenyl)-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B14276343.png)




silane](/img/structure/B14276379.png)


![Methyl 15-[(trimethylsilyl)oxy]octadec-9-enoate](/img/structure/B14276409.png)
